molecular formula C12H10Br2N4O3 B10869785 2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10869785
M. Wt: 418.04 g/mol
InChI Key: ZIWTXQKPURTUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of pyridine, pyrazole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the bromination of pyridine derivatives to introduce the dibromo groups. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The pyrazole ring is then constructed via cyclization reactions involving hydrazine derivatives. Finally, the carboxylate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-IMIDAZOLE-3-CARBOXYLATE
  • 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-TRIAZOLE-3-CARBOXYLATE
  • 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-THIAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C12H10Br2N4O3

Molecular Weight

418.04 g/mol

IUPAC Name

[2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H10Br2N4O3/c1-18-3-2-9(17-18)12(20)21-6-10(19)16-11-8(14)4-7(13)5-15-11/h2-5H,6H2,1H3,(H,15,16,19)

InChI Key

ZIWTXQKPURTUII-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.